molecular formula C17H17N5O3 B2561506 1-(furan-2-carbonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine CAS No. 1219842-34-8

1-(furan-2-carbonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine

Cat. No.: B2561506
CAS No.: 1219842-34-8
M. Wt: 339.355
InChI Key: JSNMBOBUXIIJJC-UHFFFAOYSA-N
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Description

“Furan-2-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone” is a complex organic compound that contains several functional groups and structural elements, including a furan ring, a 1,2,4-oxadiazole ring, a pyridine ring, and a piperazine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan ring might be introduced via a Paal-Knorr synthesis or similar method. The 1,2,4-oxadiazole ring could potentially be synthesized from a carboxylic acid and a hydrazide . The piperazine ring could be introduced via a reaction with a suitable alkyl halide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom. The 1,2,4-oxadiazole ring is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The piperazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the furan ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The 1,2,4-oxadiazole ring can participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen and oxygen atoms could result in hydrogen bonding, affecting its solubility in different solvents. The aromatic rings could contribute to its stability and possibly its color .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research by Başoğlu et al. (2013) elaborates on the synthesis of azole derivatives, including 1,3,4-oxadiazole, starting from furan-2-carbohydrazide. This study also includes the conversion of 1,2,4-triazole compounds into corresponding Mannich bases with piperidine and piperazine moieties, demonstrating the versatility of furan derivatives in synthesizing compounds with potential antimicrobial activities (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Anticancer and Antiangiogenic Effects

Chandrappa et al. (2010) investigated novel thioxothiazolidin-4-one derivatives synthesized from 2-(5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid for their in vivo anticancer and antiangiogenic effects against transplantable mouse tumor models. The study found that these derivatives significantly reduced tumor volume and cell number, and increased the lifespan of tumor-bearing mice, showing promising anticancer therapy potential with the ability to inhibit tumor angiogenesis and cell proliferation (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).

Antidepressant and Antianxiety Activities

Kumar et al. (2017) synthesized a novel series of compounds featuring the furan-2-yl motif, specifically 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives. These compounds were evaluated for antidepressant and antianxiety activities using Porsolt’s behavioral despair (forced swimming) test and the plus maze method, respectively. Certain compounds in this series demonstrated significant antidepressant and antianxiety effects, highlighting the therapeutic potential of furan-2-yl derivatives in neuropsychiatric disorders (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Corrosion Inhibition

Singaravelu, Bhadusha, and Dharmalingam (2022) explored the corrosion inhibition properties of furan-2-yl-containing compounds, such as [4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone and [4-(4-aminophenyl) piperazin-1-yl) (furan-2-yl) methanone, on mild steel in acidic medium. Their study demonstrated that these compounds significantly inhibited corrosion, with efficiencies up to 80%, suggesting their application as effective corrosion inhibitors in industrial settings (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a pharmaceutical, it might interact with biological targets such as enzymes or receptors. The presence of multiple heterocyclic rings could allow for diverse interactions with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could be quite diverse, given its complex structure. Potential areas of interest could include exploring its synthesis, investigating its reactivity, studying its interactions with biological targets, and assessing its potential applications in areas such as pharmaceuticals or materials science .

Properties

IUPAC Name

furan-2-yl-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-12-19-16(20-25-12)13-4-5-15(18-11-13)21-6-8-22(9-7-21)17(23)14-3-2-10-24-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNMBOBUXIIJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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